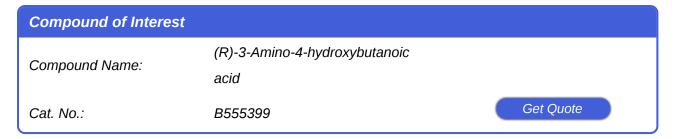


What is (R)-GABOB and its biological function?

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An In-depth Technical Guide to (R)-y-Amino-β-hydroxybutyric Acid ((R)-GABOB)

Introduction

(R)- γ -Amino- β -hydroxybutyric acid, commonly known as (R)-GABOB, is the biologically active enantiomer of GABOB, an endogenous metabolite of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ -aminobutyric acid (GABA).[1][2] Structurally, it is a GABA analogue with a hydroxyl group at the β -position.[1] This modification introduces a chiral center, resulting in two stereoisomers, with the (R)-enantiomer demonstrating distinct pharmacological properties. (R)-GABOB is recognized for its neuromodulatory, anticonvulsant, and hypotensive activities, primarily mediated through its interaction with GABA receptors.[3][4] Due to its ability to cross the blood-brain barrier more effectively than GABA, it has been a subject of interest in neuroscience and drug development.[1]

Physicochemical Properties

(R)-GABOB is a small molecule with the chemical formula C4H9NO3. Its structure and fundamental properties are summarized in the table below.



Property	Value	Reference	
IUPAC Name	(R)-4-amino-3-hydroxybutanoic acid	[5]	
Synonyms	(R)-(-)-γ-Amino-β- hydroxybutyric acid, L-γ- Amino-β-hydroxybutyric acid, (–)-β-Hydroxy-GABA	[5][6]	
CAS Number	7013-07-2	[5][6]	
Molecular Formula	C4H9NO3	[1][5][6]	
Molecular Weight	119.12 g/mol	[1][5][6]	
Appearance	Solid	[5]	
Solubility	Soluble in PBS (pH 7.2) at 10 mg/ml	[6]	

Biological Function and Pharmacology

(R)-GABOB exerts its biological effects by acting as an agonist at multiple types of GABA receptors, with a notable stereoselectivity compared to its (S)-(+)-enantiomer.[1][3][7]

Receptor Activity

(R)-GABOB is a modulator of GABA receptors, demonstrating agonist activity at GABA_A, GABA_B, and GABA_C receptors.[3][5][6] Its potency varies across these receptor subtypes. It is the more potent agonist at GABA_B and GABA_C receptors compared to the (S)-enantiomer.[3][7] Conversely, the (S)-enantiomer has a higher affinity for GABA_A receptors.[3][7]

The quantitative receptor binding and functional activity data for (R)-GABOB are summarized in the following table:



Receptor Subtype	Assay Type	Parameter	Value (µM)	Species/Sy stem	Reference
GABA_A	Binding Assay	IC50	1	Rat brain synaptosome s	[6]
GABA_B	Binding Assay	IC50	0.35	Rat brain synaptosome s	[6]
GABA_C (ρ1)	Patch-clamp	EC50	19	Human receptor expressed in Xenopus oocytes	[6]

Pharmacological Effects

- Anticonvulsant Activity: (R)-GABOB has demonstrated greater inhibitory effects on induced seizures compared to its S-(+)-enantiomer.[3] In a cat model, it has been shown to inhibit electrical discharges in the amygdala associated with seizures.[5][6]
- Inhibitory Neurotransmission: As a GABA receptor agonist, (R)-GABOB enhances inhibitory neurotransmission in the central nervous system, contributing to its overall depressant effects.[1]
- Hormone Release: Intravenous administration of GABOB has been shown to stimulate the release of prolactin and growth hormone in humans, suggesting a role in the neuroendocrine regulation of the hypothalamic-pituitary axis.[8]

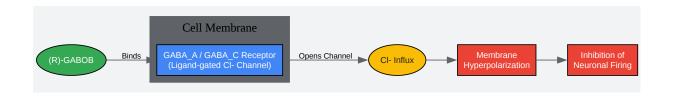
Signaling Pathways

The mechanism of action of (R)-GABOB is dependent on the GABA receptor subtype it activates.

GABA_A and GABA_C Receptor Signaling



GABA_A and GABA_C receptors are ionotropic receptors that form chloride ion channels.[3][9] The binding of an agonist like (R)-GABOB to these receptors leads to the opening of the channel, allowing an influx of chloride ions (Cl-). This influx causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.



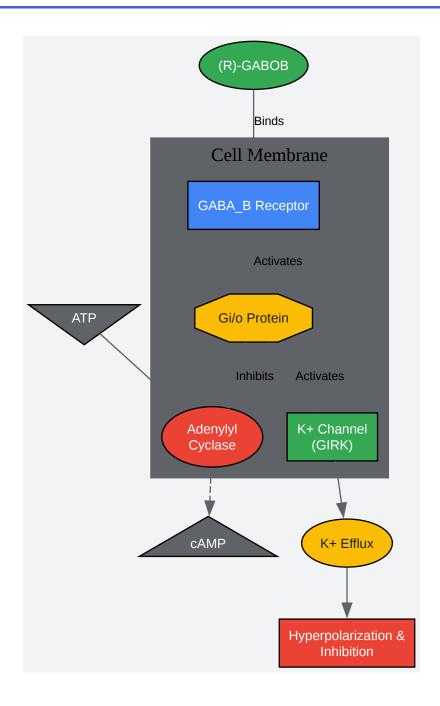
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GABA_A/C Receptor Signaling Pathway for (R)-GABOB.

GABA_B Receptor Signaling

GABA_B receptors are metabotropic G-protein coupled receptors (GPCRs).[3][10] Upon activation by (R)-GABOB, the receptor initiates a signaling cascade through its associated G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[10][11] The resulting efflux of K+ and reduced influx of Ca2+ leads to a slow and prolonged hyperpolarization, inhibiting neuronal activity.[12]





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GABA_B Receptor Signaling Pathway for (R)-GABOB.

Experimental Protocols Synthesis of (R)-GABOB from (R)-Epichlorohydrin

A common and efficient method for the synthesis of (R)-GABOB involves a multi-step process starting from commercially available (R)-epichlorohydrin.[13] This stereospecific synthesis ensures the production of the desired enantiomer.



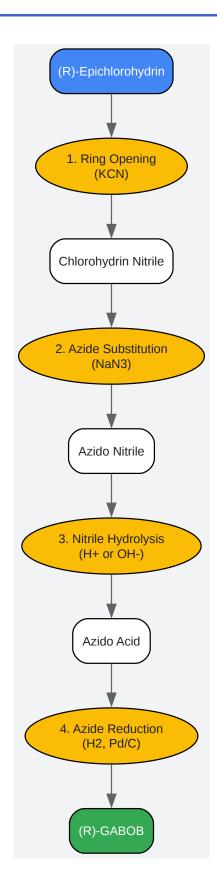




Methodology:

- Ring Opening: (R)-epichlorohydrin is treated with a cyanide source (e.g., potassium cyanide)
 to open the epoxide ring and introduce a nitrile group, forming a chlorohydrin nitrile
 intermediate.
- Azide Substitution: The chlorine atom is displaced by an azide group using a reagent like sodium azide. This step introduces the nitrogen functionality that will become the amine group.
- Nitrile Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions.
- Azide Reduction: The azide group is reduced to a primary amine, typically through catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst). This final step yields (R)-GABOB.





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General Synthesis Workflow for (R)-GABOB.



Radioligand Binding Assay for GABA Receptor Affinity

This protocol is used to determine the binding affinity (IC50) of (R)-GABOB for GABA receptors.

Methodology:

- Membrane Preparation: Synaptosomes are prepared from rat brain tissue homogenates through differential centrifugation.
- Incubation: The prepared membranes are incubated in a buffer solution (e.g., Tris-HCl) containing a known concentration of a radiolabeled ligand (e.g., [3H]GABA or a specific receptor antagonist) and varying concentrations of the unlabeled test compound ((R)-GABOB).
- Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.
- Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
- Data Analysis: The concentration of (R)-GABOB that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This electrophysiological technique is used to measure the functional activity (EC50) of (R)-GABOB at ionotropic GABA receptors expressed in a controlled system.

Methodology:

• Oocyte Preparation:Xenopus laevis oocytes are harvested and injected with cRNA encoding the subunits of the human GABA receptor of interest (e.g., ρ1 for GABA_C). The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.



- Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording). The oocyte is continuously perfused with a buffer solution.
- Drug Application: Solutions containing increasing concentrations of (R)-GABOB are perfused over the oocyte.
- Current Measurement: The agonist-induced current (e.g., chloride current) is recorded at a fixed holding potential.
- Data Analysis: The peak current response is plotted against the concentration of (R)-GABOB. The concentration that elicits a half-maximal response (EC50) is calculated by fitting the data to a dose-response curve.[3]

Conclusion

(R)-GABOB is a pharmacologically significant enantiomer of GABOB with well-defined agonist activity at GABA_A, GABA_B, and GABA_C receptors. Its stereoselective potency, particularly at GABA_B and GABA_C receptors, and its ability to penetrate the central nervous system make it a valuable tool for studying GABAergic neurotransmission. The established anticonvulsant properties and influence on neuroendocrine function highlight its therapeutic potential. Further research into its specific interactions with receptor subtypes and its downstream signaling effects will continue to be crucial for the development of novel therapeutics targeting the GABA system.

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References

- 1. y-Amino-β-hydroxybutyric acid Wikipedia [en.wikipedia.org]
- 2. Differentiating enantioselective actions of GABOB: a possible role for threonine 244 in the binding site of GABA(C) ρ(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gamma-amino-beta-hydroxy butyric acid stimulates prolactin and growth hormone release in normal women PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. The GABAB Receptor—Structure, Ligand Binding and Drug Development PMC [pmc.ncbi.nlm.nih.gov]
- 11. GABA Receptor StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. 标题: Practical synthesis of (R)-γ-amino-β-hydroxybutanoic acid (GABOB) from (R)-epichlorohydrin【化源网】 [chemsrc.com]
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